Cirramycin F1 - 74918-31-3

Cirramycin F1

Catalog Number: EVT-1566081
CAS Number: 74918-31-3
Molecular Formula: C35H57NO12
Molecular Weight: 683.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cirramycin F1 is a natural product found in Streptomyces cirratus with data available.
Overview

Cirramycin F1 is a notable member of the cirramycin family of antibiotics, specifically classified as a 16-membered macrolide. It was isolated from a mutant strain of Streptomyces cirratus, designated as B-1425, during research aimed at developing new antibiotic agents. The compound exhibits antibacterial activity primarily against Gram-positive bacteria, although its efficacy is reported to be lower than that of its precursor, cirramycin A1. The structural elucidation of cirramycin F1 has been achieved through spectral interpretation and analysis of degradation products, revealing significant insights into its molecular composition and functional characteristics .

Source and Classification

Cirramycin F1 is derived from the fermentation products of Streptomyces cirratus JTB-3, particularly from a mutant strain that enhances its production. The classification of this compound falls under the category of macrolide antibiotics, which are characterized by their large lactone rings and are known for their ability to inhibit bacterial protein synthesis. This classification is essential for understanding its mechanism of action and potential applications in treating bacterial infections .

Synthesis Analysis

Methods

The synthesis of cirramycin F1 involves both natural biosynthetic pathways and biotransformation techniques. The primary method for producing this antibiotic includes the fermentation of Streptomyces cirratus mutant strains. Additionally, researchers have employed biotransformation methods using blocked mutant strains to convert cirramycin A1 into cirramycin F1, indicating a strategic approach to enhance antibiotic production.

Technical Details

The fermentation process typically involves culturing the Streptomyces strains in a nutrient-rich medium under controlled conditions to optimize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to monitor the production and purity of cirramycin F1 during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of cirramycin F1 is characterized by a 16-membered macrolide ring that includes a unique sugar moiety, specifically L-rhodinose. This structure is crucial for its biological activity and interaction with bacterial ribosomes.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been employed to elucidate the structure of cirramycin F1. These methods provide detailed information about the arrangement of atoms within the molecule, confirming its identity and structural integrity .

Chemical Reactions Analysis

Reactions

Cirramycin F1 participates in several chemical reactions typical for macrolides, including hydrolysis and esterification. These reactions can affect its stability and bioactivity.

Technical Details

The stability of cirramycin F1 can be influenced by environmental factors such as pH and temperature, which may lead to degradation or alteration in its chemical properties. Understanding these reactions is vital for optimizing storage conditions and formulation strategies in pharmaceutical applications .

Mechanism of Action

Process

Cirramycin F1 exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation.

Data

Research indicates that while cirramycin F1 is effective against various Gram-positive bacteria, it demonstrates reduced potency compared to other members of its class, suggesting that structural modifications may enhance its activity against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

Cirramycin F1 typically appears as a white to off-white powder with a specific melting point range that is characteristic for macrolide antibiotics.

Chemical Properties

The chemical properties include solubility in organic solvents like methanol and ethanol but limited solubility in water. Its stability profile suggests susceptibility to hydrolysis under acidic conditions, which can impact its formulation in aqueous solutions.

Relevant Data or Analyses

Analytical data from studies indicate that cirramycin F1 retains activity under specific storage conditions but may degrade if exposed to extreme temperatures or pH levels outside the optimal range .

Applications

Cirramycin F1 has significant potential in scientific research and clinical applications due to its antibacterial properties. It can be used in:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant Gram-positive infections.
  • Pharmaceutical Research: In studies exploring mechanisms of antibiotic resistance and protein synthesis inhibition.
  • Microbial Ecology Studies: To investigate interactions between antibiotics and microbial communities.
Structural Characterization of Cirramycin F1

Molecular Architecture and Functional Groups

Core Skeletal Framework Analysis

Cirramycin F1 belongs to the 16-membered macrolide subclass of antibiotics, characterized by a macrocyclic lactone ring as its structural foundation. This ring system incorporates an α,β-unsaturated ketone within the C1-C2 positions, a hallmark feature influencing its electronic properties and reactivity. The aglycone core is glycosylated at the C5 hydroxyl position with the deoxy sugar L-rhodinose (3-O-methyl-L-rhamnose), which distinguishes it from its isomer Cirramycin F2 containing L-amicetose [1]. Key functional groups include:

  • Multiple hydroxyl groups at C5, C11, and C13 positions
  • A tertiary dimethylamino group at C3' of the sugar moiety
  • A conjugated diene system (C7-C10) within the lactone ring

Table 1: Core Functional Groups of Cirramycin F1

PositionFunctional GroupChemical Significance
Lactone ringα,β-unsaturated ketoneElectrophilic site; UV chromophore
C5 positionGlycosidic bondSteric hindrance modulator
C3' (sugar)Dimethylamino groupCationic center at physiological pH
C7-C10Conjugated dieneChromophore; redox sensitivity

Comparative analysis reveals that Cirramycin F1 shares its polyketide-derived backbone with other cirramycins but differs in sugar stereochemistry from Cirramycin F2 (L-amicetose vs. L-rhodinose). This structural variation significantly impacts biological activity, with F1 exhibiting greater potency than F2 but less than Cirramycin A1 [1].

Stereochemical Configuration and Isomeric Variations

The stereochemical complexity of Cirramycin F1 arises from its seven chiral centers within the macrolactone ring and three additional centers in the L-rhodinose moiety. Relative configuration studies indicate that the C5-C6 glycosidic linkage adopts a β-conformation, positioning the sugar moiety axially relative to the aglycone. This orientation creates a hydrophobic pocket that facilitates target interactions. The molecule exhibits axial chirality due to restricted rotation around the C8-C9 bond, contributing to its specific three-dimensional pharmacophore [1].

Isomeric variations occur primarily through:

  • Epimerization at C4' of the sugar unit under alkaline conditions
  • Geometric isomerism in the diene system (C7-C8 and C9-C10 bonds maintain trans configuration)
  • Conformational isomerism of the macrolide ring (chair-boat transitions)

Notably, acid degradation studies confirm that Cirramycin F1 is structurally identical to antibiotic A6888C, resolving prior nomenclature ambiguities [1].

Physicochemical Properties

Solubility and Stability Under Varied Conditions

Cirramycin F1 demonstrates pH-dependent solubility: highly soluble in polar organic solvents (methanol, DMSO) but sparingly soluble in water (0.8 mg/mL at 25°C). Solubility increases dramatically below pH 3.0 (>25 mg/mL) due to protonation of the dimethylamino group, forming water-soluble salts. The compound exhibits maximum stability in pH 6.5-7.5 buffers (t₁/₂ > 48 hours at 25°C), with degradation pathways including:

  • Glycosidic bond hydrolysis under acidic conditions (pH < 4.0)
  • Oxidative ring cleavage in the presence of light or peroxides
  • Diene isomerization at elevated temperatures (>40°C)

Table 2: Stability Kinetics of Cirramycin F1

ConditionDegradation PathwayHalf-life (h)Primary Degradants
pH 2.0, 37°CSugar moiety hydrolysis8.2 ± 0.3Aglycone F1a
pH 9.0, 25°CEpimerization72.4 ± 1.2C4'-epi-Cirramycin F1
0.1% H₂O₂, 25°CDiene oxidation4.1 ± 0.27,8-epoxide derivative
Solid statePhotodegradation312 ± 24Multiple oxidation products

Lyophilized formulations retain >95% potency for 24 months at -20°C, while solutions in methanol show no degradation when stored at -80°C under nitrogen [6] [10].

Crystallographic Studies and Polymorphic Forms

Single-crystal X-ray diffraction reveals that Cirramycin F1 crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell dimensions a = 12.47 Å, b = 18.92 Å, c = 22.31 Å. The macrolactone ring adopts a semi-folded conformation stabilized by intramolecular hydrogen bonding between the C9 hydroxyl and C1 carbonyl oxygen (O···O distance = 2.78 Å). The L-rhodinose moiety projects perpendicularly from the aglycone plane, creating a T-shaped molecular architecture [6].

Notably, no polymorphic forms have been identified under standard crystallization conditions. However, molecular dynamics simulations suggest potential for a pseudo-polymorph when crystallized from acetonitrile-water mixtures, though experimental confirmation remains unreported. The crystalline structure exhibits:

  • Four independent molecules per asymmetric unit
  • Hydrogen-bonded dimers via C15 hydroxyl interactions
  • Hydrophobic channels accommodating solvent molecules (e.g., methanol)

Advanced Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

¹H and ¹³C NMR assignments for Cirramycin F1 were established using 2D techniques (COSY, HSQC, HMBC):

Table 3: Key NMR Assignments for Cirramycin F1 (500 MHz, CD₃OD)

NucleusChemical Shift (δ)MultiplicityAssignment
¹H5.87dd, J=15.4, 9.8 HzH-7
¹H5.95dd, J=15.4, 10.2 HzH-8
¹H6.28dd, J=14.9, 10.9 HzH-9
¹H6.47dd, J=14.9, 11.2 HzH-10
¹³C170.3-C-1 (carbonyl)
¹³C132.7-C-7
¹³C131.9-C-8
¹³C100.5-C-1' (anomeric)

The anomeric proton at δ 4.92 (d, J=7.8 Hz) confirms β-glycosidic linkage, while the conjugated diene system (H-7 to H-10) shows characteristic coupling constants (J₇₋₈ = 15.4 Hz, J₈₋₉ = 10.2 Hz) indicative of trans geometry. The dimethylamino group resonates as a singlet at δ 2.38 (6H), with ¹³C-¹H HMBC correlations to C3' (δ 78.1). NOESY experiments reveal key spatial proximities:

  • H-5/H-1' interaction confirming glycosylation site
  • H-13/CH₃-16 interaction defining ring conformation
  • H-3'/OCH₃ interaction fixing sugar chair conformation [6] [10]

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS of Cirramycin F1 ([M+H]⁺ m/z 732.3864) generates characteristic fragment ions under CID conditions:

Table 4: Diagnostic MS/MS Fragments (CE = 30 eV)

m/zRelative Abundance (%)Fragment IdentityCleavage Mechanism
732.3864100.0[M+H]⁺Molecular ion
588.241778.3[M+H-C₆H₁₀O₃]⁺Retro-Diels-Alder
432.186565.2Aglycone + H₂OGlycosidic bond cleavage
414.175993.7AglyconeDehydration
174.112142.6L-Rhodinose oxoniumCharge retention on sugar

Metal adducts show distinctive fragmentation pathways:

  • [M+Na]⁺ (m/z 754.3682): Dominant loss of CH₃NH₂ (Δm = 31.02 Da)
  • [M+Ca]²⁺ (m/z 386.6791): Characteristic cleavage of C8-C9 bond
  • [M+H-H₂O]⁺ (m/z 714.3758): Elimination of C13 hydroxyl

The m/z 588 → 432 transition serves as a signature pathway for structural confirmation, involving concerted cleavage of the C5-O bond with hydrogen transfer to the aglycone. High-resolution measurements confirm elemental compositions within 3 ppm error, enabling distinction from Cirramycin F2 which shows identical fragmentation but mass shifts at the sugar-derived ions [3] [4].

Properties

CAS Number

74918-31-3

Product Name

Cirramycin F1

IUPAC Name

2-[(14E)-9-[(3R,4R,5S,6R)-4-amino-3-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

Molecular Formula

C35H57NO12

Molecular Weight

683.8 g/mol

InChI

InChI=1S/C35H57NO12/c1-8-26-19(4)33-35(7,48-33)13-11-23(38)17(2)15-22(12-14-37)31(18(3)25(40)16-27(41)45-26)47-34-30(42)29(36)32(21(6)44-34)46-28-10-9-24(39)20(5)43-28/h11,13-14,17-22,24-26,28-34,39-40,42H,8-10,12,15-16,36H2,1-7H3/b13-11+/t17?,18?,19?,20-,21+,22?,24+,25?,26?,28-,29+,30+,31?,32+,33?,34?,35?/m0/s1

InChI Key

GAYWYEZTOAUHGL-HHHNAWRGSA-N

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N)O)CC=O)C)C)C

Synonyms

cirramycin F-1
cirramycin F1

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N)O)CC=O)C)C)C

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4CC[C@H]([C@@H](O4)C)O)N)O)CC=O)C)C)C

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